2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 897461-70-0
VCID: VC4523552
InChI: InChI=1S/C21H18FN3O2S/c1-2-27-16-9-7-14(8-10-16)19-12-25-15(13-28-21(25)24-19)11-20(26)23-18-6-4-3-5-17(18)22/h3-10,12-13H,2,11H2,1H3,(H,23,26)
SMILES: CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=CC=C4F
Molecular Formula: C21H18FN3O2S
Molecular Weight: 395.45

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide

CAS No.: 897461-70-0

Cat. No.: VC4523552

Molecular Formula: C21H18FN3O2S

Molecular Weight: 395.45

* For research use only. Not for human or veterinary use.

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide - 897461-70-0

Specification

CAS No. 897461-70-0
Molecular Formula C21H18FN3O2S
Molecular Weight 395.45
IUPAC Name 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide
Standard InChI InChI=1S/C21H18FN3O2S/c1-2-27-16-9-7-14(8-10-16)19-12-25-15(13-28-21(25)24-19)11-20(26)23-18-6-4-3-5-17(18)22/h3-10,12-13H,2,11H2,1H3,(H,23,26)
Standard InChI Key PHEMRXLMBJGELU-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=CC=C4F

Introduction

Synthesis

The synthesis of such compounds typically involves multi-step reactions starting from simpler precursors. For imidazo[2,1-b] thiazoles, common methods include the condensation of 2-aminothiazoles with appropriate alpha-halo ketones or aldehydes . The introduction of the 4-ethoxyphenyl group and the 2-fluorophenyl acetamide moiety would require additional steps, such as Suzuki coupling for the aryl substitution and amide formation reactions.

Biological Activity

While specific biological activity data for 2-[6-(4-ethoxyphenyl)imidazo[2,1-b] thiazol-3-yl]-N-(2-fluorophenyl)acetamide is not available, compounds within the imidazo[2,1-b] thiazole class have shown potential in various biological assays. For example, some derivatives have been evaluated for their cytotoxic activity against cancer cell lines and as inhibitors of carbonic anhydrase .

Future Directions

Future studies should focus on synthesizing this compound and evaluating its biological activity, particularly in areas where imidazo[2,1-b] thiazoles have shown promise, such as anticancer and enzyme inhibition assays.

Data Table: Potential Biological Activities of Imidazo[2,1-b]13thiazoles

Biological ActivityExample CompoundsReferences
Cytotoxic ActivityN-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives
Carbonic Anhydrase InhibitionImidazo[2,1-b]thiazole-sulfonyl piperazine conjugates
Endothelial Nitric Oxide Synthase StimulationNovel imidazo[2,1-b]thiazoles

This table highlights the diverse biological activities associated with compounds in the imidazo[2,1-b] thiazole class, suggesting potential areas for investigation of 2-[6-(4-ethoxyphenyl)imidazo[2,1-b] thiazol-3-yl]-N-(2-fluorophenyl)acetamide.

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